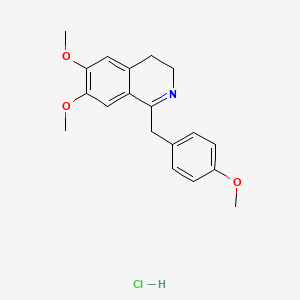

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride

Description

Historical Context and Discovery

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline hydrochloride belongs to the benzylisoquinoline alkaloid family, a class of natural products first characterized in the mid-19th century. The discovery of benzylisoquinoline alkaloids began with papaverine, isolated from opium latex in 1848 by Georg Merck. Subsequent investigations expanded the scope of these compounds, revealing their structural diversity and biosynthetic pathways. While the specific hydrochloride salt of this compound is not directly mentioned in historical records, its structural analogs, such as dihydropapaverine hydrochloride, have been studied in the context of alkaloid metabolism and synthetic modifications.

Position within Benzylisoquinoline Alkaloid Family

Benzylisoquinoline alkaloids are characterized by a fused benzene and isoquinoline ring system, with substitutions typically occurring at positions 1, 6, 7, and 8 of the isoquinoline core. This compound features:

- A dihydroisoquinoline core (positions 3 and 4 saturated),

- Methoxy groups at positions 6 and 7,

- A p-methoxybenzyl substituent at position 1.

This structure aligns with the 1-benzylisoquinoline subgroup, which includes compounds like papaverine and tetrahydropapaverine. The presence of methoxy groups indicates advanced methylation during biosynthesis, a common feature in isoquinoline alkaloids derived from tyrosine precursors.

Nomenclature and Chemical Identity

The compound’s IUPAC name is 3,4-dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinolinium chloride, reflecting its charged state in the hydrochloride form. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄ClNO₄ |

| Molecular Weight | 373.87 g/mol |

| CAS Number | 5884-22-0 (free base) |

| PubChem CID | 12317241 (hydrochloride) |

The compound’s nomenclature adheres to standard isoquinoline alkaloid conventions, emphasizing substituent positions and hydrochloride counterion.

Structural Significance in Isoquinoline Chemistry

The dihydroisoquinoline core (positions 3 and 4 saturated) distinguishes this compound from fully aromatic isoquinolines like papaverine. This structural feature:

- Stabilizes intermediates in biosynthetic pathways, such as tetrahydropapaverine, which undergoes oxidation to form papaverine.

- Influences reactivity , as saturated bonds reduce aromatic stability, making the compound susceptible to oxidation or dehydrogenation.

- Mimics metabolic intermediates , such as dihydropapaverine, which participates in enzymatic oxidations

Properties

IUPAC Name |

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12H,8-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBDPUSODLZRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Ring-Closure Methodology

The dihydroisoquinoline scaffold is efficiently constructed via a one-pot reaction sequence starting from 3,4-dimethoxyphenethylamine. As detailed in Patent CN110845410A, this method employs ethyl formate as a formylation reagent, followed by cyclization using oxalyl chloride and phosphotungstic acid catalysis. The process avoids intermediate isolation, reducing production costs and minimizing side reactions.

Reaction Conditions :

-

Step 1 : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux (6 hours) to form an intermediate formamide.

-

Step 2 : The intermediate is treated with oxalyl chloride in dichloromethane at 10–20°C, facilitating cyclization.

-

Step 3 : Phosphotungstic acid (0.15 g) catalyzes ring closure at 50–55°C, followed by methanol addition to remove oxalic acid byproducts.

This method achieves an 80% yield with 99.1% purity, making it industrially viable due to reduced solvent waste and operational simplicity.

Purification and Crystallization Strategies

Solvent-Antisolvent Crystallization

High-purity 3,4-dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline hydrochloride is obtained via crystallization from methanol-water mixtures. As described in Patent CN110483395B, the crude product is dissolved in 80% methanol aqueous solution, diluted with water, and cooled to 5–10°C to induce crystallization.

Optimized Parameters :

Chromatographic Purification

For small-scale syntheses, column chromatography on silica gel (eluent: ethyl acetate/n-hexane 1:3) resolves impurities, particularly unreacted starting materials and regioisomers.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.78 (s, 6H, 2×OCH₃), 2.90 (t, J = 5.6 Hz, 2H, CH₂), 2.70 (t, J = 5.6 Hz, 2H, CH₂).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity 99.1%.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines. These products can have different biological and chemical properties, making them useful in further research and applications.

Scientific Research Applications

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives and as a model compound in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the study of neurological disorders.

Comparison with Similar Compounds

Key Research Findings

- Substituent Effects :

- Purity and Analytical Data :

- The target compound is available at >95% purity (HPLC), with analytical certificates accessible via vendor platforms .

Biological Activity

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline hydrochloride (DMPI) is a compound with significant biological activity attributed to its isoquinoline structure. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C19H22ClNO3

- Molecular Weight : Approximately 347.84 g/mol

- Structure : The compound features a bicyclic isoquinoline core with methoxy substitutions at positions 6 and 7, and a p-methoxybenzyl group at position 1. This unique substitution pattern is believed to enhance its biological properties compared to simpler isoquinoline derivatives.

Biological Activities

Research indicates that DMPI exhibits a range of biological activities, particularly in the modulation of neurotransmitter systems and muscle contractility.

Neurotransmitter Interaction

Studies have shown that DMPI interacts with various neurotransmitter receptors, influencing smooth muscle contractility:

- Calcium Channel Modulation : DMPI has been observed to modulate L-type calcium channels, impacting calcium currents and muscle contractions. At concentrations of 25 to 100 μM, it significantly affects spontaneous contractile activity in smooth muscle tissues .

- 5-HT Receptor Activity : Immunohistochemical tests indicated a reduction in the activity of serotonin receptors (5-HT2A and 5-HT2B) in smooth muscle cells when treated with DMPI. This suggests that DMPI may play a role in serotonin-mediated physiological processes .

Contractile Activity Studies

In experimental settings involving isolated smooth muscle tissues from guinea pigs and rats, DMPI demonstrated the following effects:

- Contraction Strength Reduction : The compound reduced the strength of calcium-dependent contractions by approximately 31.6% compared to acetylcholine-induced contractions at similar concentrations .

- Reversibility of Effects : The changes in contractility were reversible, indicating that DMPI does not permanently alter muscle function but modulates it based on receptor interaction .

Comparative Analysis with Related Compounds

The biological activity of DMPI can be compared with other isoquinoline derivatives. Below is a table summarizing key compounds with similar structures and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetrabenazine | Isoquinoline core; used for Huntington's disease | Approved drug with specific therapeutic indications |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Lacks p-methoxybenzyl group | Simpler structure; potential for different biological activity |

| Isoquinoline | Basic structure without additional functional groups | Foundational scaffold for many derivatives |

The unique substitution pattern of DMPI may enhance its biological activity compared to these simpler compounds.

Case Studies and Experimental Findings

- Study on Smooth Muscle Contractility :

-

Receptor Interaction Analysis :

- In vitro experiments demonstrated that DMPI's interaction with muscarinic acetylcholine receptors (mAChRs) influenced spontaneous contractions in smooth muscle. Specific antagonists targeting M3 mAChR showed a significant decrease in contractile response when used alongside DMPI, suggesting targeted receptor activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a Pictet-Spengler reaction, cyclizing a phenethylamine derivative with a carbonyl compound under acidic conditions. For example, benzyl-protected intermediates are deprotected using HCl in methanol to yield the hydrochloride salt. Reaction temperature (optimized at 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to aldehyde) critically affect yield (reported 65–75%) and purity (>95%) . Post-synthesis purification via recrystallization in ethanol/water mixtures improves crystallinity and removes unreacted starting materials .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on multi-spectral analysis:

- NMR : and NMR verify methoxy group integration (δ 3.70–3.90 ppm for OCH) and isoquinoline backbone protons (δ 6.50–7.20 ppm for aromatic signals) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 376.1 (CHClNO) .

- X-ray Diffraction : Crystallographic data (e.g., CCDC entries) validate the dihydroisoquinoline ring conformation and chloride counterion positioning .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer : The compound is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) due to its hydrochloride salt form. For in vitro assays, prepare stock solutions in deionized water (10 mM) and dilute in buffer (e.g., PBS, pH 7.4) to avoid precipitation. Solubility in non-polar solvents (e.g., chloroform) is poor (<1 mg/mL), limiting applications in lipid-based systems .

Advanced Research Questions

Q. How does the compound’s stability under varying pH and temperature conditions affect pharmacokinetic studies?

- Methodological Answer : Stability studies using HPLC-UV (λ = 280 nm) show degradation at pH > 8.0 (hydrolysis of methoxy groups) and temperatures >40°C (dehydration of the dihydroisoquinoline ring). For in vivo studies, maintain buffers at pH 4.0–6.0 and store lyophilized samples at –20°C to preserve integrity. Degradation products include demethylated derivatives and oxidized quinoline analogs .

Q. What analytical methods resolve contradictions in reported bioactivity data (e.g., PDE3 inhibition vs. calcium channel antagonism)?

- Methodological Answer : Discrepancies arise from assay-specific conditions. For example:

- PDE3 Inhibition : Use fluorescence polarization assays (IC = 1.2 µM) with cAMP analogs in HEK293 cells .

- Calcium Channel Blockade : Employ patch-clamp electrophysiology on vascular smooth muscle cells (IC = 5.8 µM). Differences in potency may reflect tissue-specific receptor isoforms or off-target effects on adrenergic receptors. Cross-validate with siRNA knockdown models to isolate mechanisms .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement QC protocols:

- Purity : Require ≥98% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Counterion Quantification : Use ion chromatography to confirm chloride content (theoretical 9.6% w/w) .

- Bioactivity Normalization : Include internal controls (e.g., verapamil for calcium channel assays) to calibrate inter-experimental variability .

Methodological Considerations for Contradictory Data

Q. How should researchers address discrepancies in reported melting points (e.g., 198–202°C vs. 226°C)?

- Analysis : Variability arises from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to anhydrous (mp 226°C) vs. hydrated (mp 198°C) forms. Consistently dry samples under vacuum (40°C, 24 hr) before analysis .

Q. Why do toxicity profiles differ between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.